molecular formula C12H14ClF3N2O B2723972 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine CAS No. 2380171-20-8

3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine

Cat. No.: B2723972
CAS No.: 2380171-20-8
M. Wt: 294.7
InChI Key: GCYMKSKJMPVGBF-UHFFFAOYSA-N
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Description

3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro group at the 3-position and a trifluoroethoxy group at the 4-position of the pyridine ring, along with a piperidinyl group. The incorporation of fluorine atoms into the molecular structure imparts unique physicochemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the etherification of 3-chloro-4-hydroxypyridine with 2,2,2-trifluoroethyl piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to isolate the target compound .

Chemical Reactions Analysis

3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidinyl group may interact with neurotransmitter receptors or enzymes, modulating their activity . Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its combination of a chloro group, a trifluoroethoxy group, and a piperidinyl group, which imparts distinct physicochemical properties and potential biological activities.

Properties

IUPAC Name

3-chloro-4-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O/c13-9-7-18-6-3-10(9)19-11(12(14,15)16)8-1-4-17-5-2-8/h3,6-8,11,17H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYMKSKJMPVGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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